

Biotin-C4-amide-C5-NH2 molecular weight and formula

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Compound of Interest

Compound Name: Biotin-C4-amide-C5-NH2

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Technical Guide: Biotin-C4-amide-C5-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and potential applications of **Biotin-C4-amide-C5-NH2**, a biotinylation reagent and linker molecule. This document is intended for professionals in research and drug development who utilize biotin-streptavidin systems for affinity-based assays, protein purification, and drug targeting.

Core Molecular Data

Biotin-C4-amide-C5-NH2 is a derivative of biotin featuring a C4 amide linker and a terminal C5 primary amine. This structure allows for its conjugation to other molecules, primarily through the terminal amine group.

Property	Value	Citations
Chemical Formula	C14H26N4O2S	[1] [2] [3]
Molecular Weight	314.45 g/mol	[1] [2]
CAS Number	151294-96-1	[1] [2] [3]
Purity	>96%	[1] [2]

Applications in Research and Drug Development

Biotin-C4-amide-C5-NH₂ serves as a versatile tool in a variety of biochemical and molecular biology applications. The terminal primary amine allows for its conjugation to molecules containing reactive groups such as carboxylic acids, aldehydes, or ketones.[4] The biotin moiety provides a high-affinity binding site for streptavidin and avidin, which is one of the strongest known non-covalent interactions in nature.[5]

This strong and specific interaction is leveraged in numerous applications, including:

- **Affinity Purification:** Immobilized streptavidin can be used to capture and purify proteins or other biomolecules that have been labeled with **Biotin-C4-amide-C5-NH₂**. [5]
- **Pull-Down Assays:** This technique is used to study protein-protein interactions. A biotinylated "bait" protein can be used to capture its interacting partners ("prey") from a cell lysate. [6][7]
- **Immunoassays:** The high affinity of the biotin-streptavidin interaction can be used to enhance signal detection in techniques like ELISA and Western blotting.
- **Drug Delivery and Targeting:** Biotinylation can be used to target drugs or imaging agents to cells or tissues that express biotin receptors. [5]

Experimental Protocols

While specific protocols will vary depending on the application, the following provides a general framework for the use of **Biotin-C4-amide-C5-NH₂** in common experimental workflows.

Protocol 1: Biotinylation of a Protein via Carboxyl Groups

This protocol describes the general steps for conjugating **Biotin-C4-amide-C5-NH₂** to a protein through its carboxyl groups (e.g., on aspartic or glutamic acid residues) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- Protein of interest in an amine-free buffer (e.g., MES buffer)

- **Biotin-C4-amide-C5-NH₂**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) (optional, for increasing efficiency)
- Reaction buffer (e.g., MES, pH 4.5-6.0)
- Quenching buffer (e.g., Tris-HCl)
- Desalting column or dialysis cassette for purification

Procedure:

- **Protein Preparation:** Dissolve the protein to be biotinylated in the reaction buffer. Ensure the buffer is free of extraneous amines or carboxyl groups.
- **Activation of Carboxyl Groups:** Add EDC (and optionally NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.
- **Biotinylation Reaction:** Add **Biotin-C4-amide-C5-NH₂** to the reaction mixture. The molar ratio of the biotin reagent to the protein will need to be optimized but a 20-50 fold molar excess is a common starting point.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- **Quenching:** Stop the reaction by adding a quenching buffer to consume any unreacted EDC.
- **Purification:** Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
- **Confirmation of Biotinylation:** The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Protein-Protein Interaction Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a biotinylated "bait" protein to identify interacting "prey" proteins from a cell lysate.[6][7]

Materials:

- Biotinylated bait protein
- Streptavidin-conjugated magnetic beads or agarose resin[1]
- Cell lysate containing potential "prey" proteins
- Lysis buffer
- Binding/Wash buffer (e.g., PBS with a mild detergent)[1]
- Elution buffer (e.g., high salt, low pH, or containing free biotin)
- Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

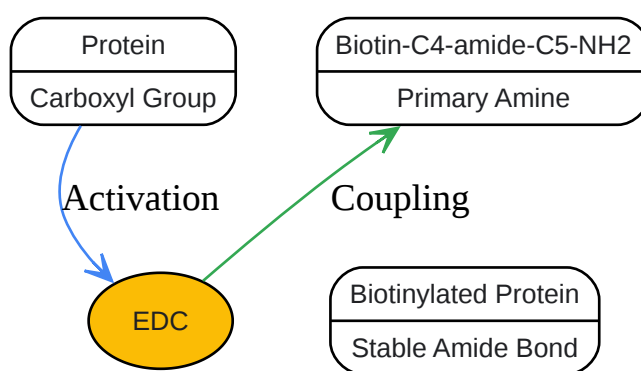
Procedure:

- **Bead Preparation:** Resuspend the streptavidin beads and wash them with the binding/wash buffer.[1]
- **Immobilization of Bait Protein:** Incubate the biotinylated bait protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.[1]
- **Washing:** Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads several times with the binding/wash buffer to remove any unbound bait protein.
- **Binding of Prey Proteins:** Add the cell lysate to the beads coated with the bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
- **Washing:** Pellet the beads and discard the supernatant. Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.

- Elution: Elute the bound proteins from the beads using an elution buffer.
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. Mass spectrometry can be used for the identification of unknown interacting proteins.

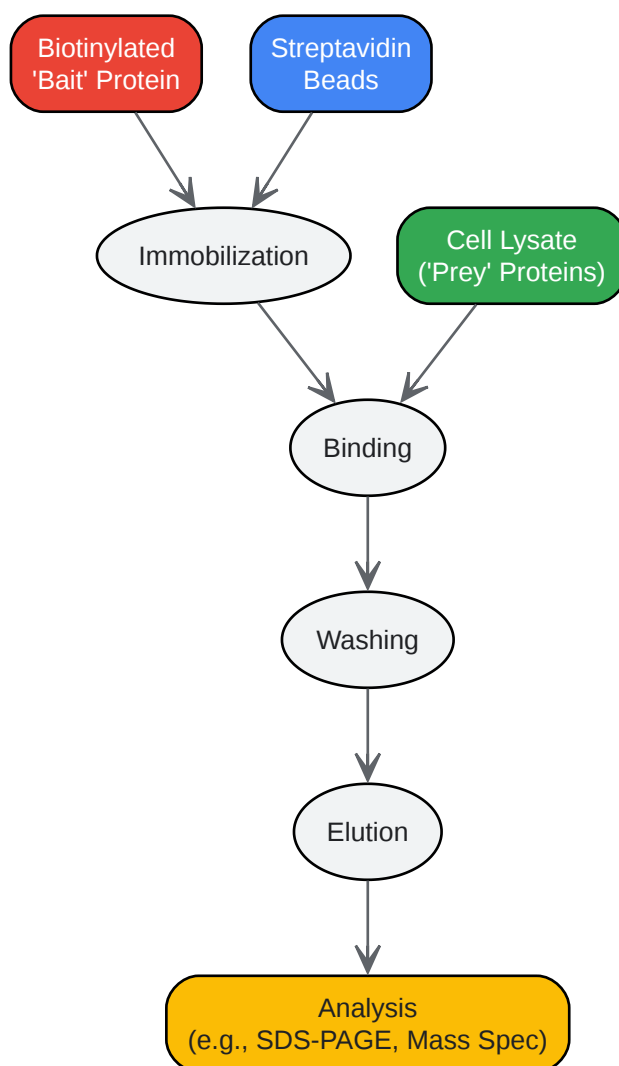
Visualizations

The following diagrams illustrate the chemical conjugation process and a typical experimental workflow involving **Biotin-C4-amide-C5-NH2**.



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Caption: Chemical conjugation of **Biotin-C4-amide-C5-NH2** to a protein's carboxyl group using EDC.



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Caption: Workflow for a protein pull-down assay using a biotinylated bait protein.

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